molecular formula C12H12Cl2N4S B5756837 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-methylthiourea

Cat. No.: B5756837
M. Wt: 315.2 g/mol
InChI Key: KLMNJMFEDVJZDG-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-methylthiourea is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorobenzyl group and a methylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-methylthiourea typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-amino-1H-pyrazole in the presence of a base to form the intermediate N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]amine. This intermediate is then reacted with methyl isothiocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-methylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide
  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-difluorobenzenesulfonamide

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N’-methylthiourea is unique due to its specific substitution pattern and the presence of the methylthiourea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific and industrial applications .

Properties

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4S/c1-15-12(19)16-11-4-5-18(17-11)7-8-2-3-9(13)6-10(8)14/h2-6H,7H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMNJMFEDVJZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=NN(C=C1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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